5-Nitro-2,4-di(4-morpholinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is a chemical compound with the molecular formula C15H19N3O5 and a molecular weight of 321.33 g/mol It is characterized by the presence of nitro and morpholinyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde typically involves the nitration of 2,4-di(4-morpholinyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or other derivatives when reacted with amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines for substitution reactions.
Major Products Formed
Reduction: 5-Amino-2,4-di(4-morpholinyl)benzaldehyde.
Substitution: Imines and other derivatives.
Oxidation: 5-Nitro-2,4-di(4-morpholinyl)benzoic acid.
Scientific Research Applications
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition of enzyme activity or disruption of protein function . The morpholinyl groups enhance the compound’s solubility and facilitate its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Di(4-morpholinyl)benzaldehyde: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of morpholinyl groups, affecting its solubility and interaction with biological targets.
5-Nitro-2,4-dichlorobenzaldehyde: Contains chlorine atoms instead of morpholinyl groups, leading to different chemical and biological properties.
Uniqueness
5-Nitro-2,4-di(4-morpholinyl)benzaldehyde is unique due to the presence of both nitro and morpholinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2,4-dimorpholin-4-yl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCMXBWSPHLFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.